Cas no 61430-18-0 (H-Gly-Gly-Pro-Ala-OH)
H-Gly-Gly-Pro-Ala-OH Chemical and Physical Properties
Names and Identifiers
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- L-Alanine, glycylglycyl-L-prolyl-
- (2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
- H-GLY-GLY-PRO-ALA-OH
- DTXSID10428594
- SCHEMBL18639824
- 61430-18-0
- (S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
- glycyl-glycyl-prolyl-alanine
- H-Gly-Gly-Pro-Ala-OH
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- Inchi: 1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1
- InChI Key: VOVHFLIEWMHDOB-YUMQZZPRSA-N
- SMILES: O=C([C@@H]1CCCN1C(CNC(CN)=O)=O)N[C@H](C(=O)O)C
Computed Properties
- Exact Mass: 300.1435
- Monoisotopic Mass: 300.14336975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 9
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.3
- Topological Polar Surface Area: 142Ų
Experimental Properties
- PSA: 141.83
H-Gly-Gly-Pro-Ala-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H253100-50mg |
H-Gly-Gly-Pro-Ala-OH |
61430-18-0 | 50mg |
$ 290.00 | 2022-06-04 | ||
| TRC | H253100-100mg |
H-Gly-Gly-Pro-Ala-OH |
61430-18-0 | 100mg |
$ 475.00 | 2022-06-04 | ||
| TRC | H253100-250mg |
H-Gly-Gly-Pro-Ala-OH |
61430-18-0 | 250mg |
$ 950.00 | 2022-06-04 |
H-Gly-Gly-Pro-Ala-OH Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on H-Gly-Gly-Pro-Ala-OH
Comprehensive Overview of H-Gly-Gly-Pro-Ala-OH (CAS No. 61430-18-0): Structure, Applications, and Research Insights
H-Gly-Gly-Pro-Ala-OH, a tetrapeptide with the CAS number 61430-18-0, is a biologically active sequence composed of glycine (Gly), proline (Pro), and alanine (Ala). This peptide has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Its molecular formula, C13H21N5O6, reflects a compact yet versatile architecture, making it a valuable tool for studying peptide-protein interactions and collagen stability.
The peptide's sequence—Gly-Gly-Pro-Ala—is notable for its role in mimicking collagen-like structures, a feature highly relevant in anti-aging research and dermal health. Recent studies highlight its potential to modulate extracellular matrix (ECM) components, aligning with growing consumer interest in peptide-based skincare and cosmeceuticals. Searches for "collagen-boosting peptides" or "non-invasive anti-aging solutions" have surged, underscoring the demand for scientifically backed ingredients like H-Gly-Gly-Pro-Ala-OH.
From a synthetic perspective, CAS 61430-18-0 is often utilized in solid-phase peptide synthesis (SPPS) as a building block for larger bioactive compounds. Its stability under physiological conditions makes it suitable for drug delivery systems, particularly in targeted therapies for metabolic disorders. Researchers are exploring its use in bioactive hydrogels, responding to trends in personalized medicine and tissue engineering—topics frequently queried in academic and biotech forums.
Quality control of H-Gly-Gly-Pro-Ala-OH involves advanced analytical techniques such as HPLC and mass spectrometry, ensuring compliance with pharmaceutical-grade standards. The peptide's purity (>95%) and low endotoxin levels are critical for in vitro and in vivo studies, addressing common user concerns about "peptide purity verification" and "research-grade peptide suppliers."
Emerging applications include its role in sports nutrition, where peptides are investigated for muscle recovery and performance enhancement. Queries like "peptides for athletic recovery" or "glycine-proline-alanine benefits" reflect this niche interest. Additionally, its biodegradability aligns with green chemistry initiatives, resonating with environmentally conscious researchers.
In summary, H-Gly-Gly-Pro-Ala-OH (61430-18-0) bridges fundamental science and applied innovation. Its multifaceted uses—from cosmetic formulations to biomedical research—position it as a compound of enduring relevance in interdisciplinary fields. As peptide therapeutics gain traction, this tetrapeptide exemplifies the convergence of molecular design and translational science.
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